molecular formula C13H14N2O2 B1419880 2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid CAS No. 1214684-07-7

2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid

Cat. No.: B1419880
CAS No.: 1214684-07-7
M. Wt: 230.26 g/mol
InChI Key: BCKDAERGQLSGQB-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid is a synthetic organic compound that features both an indole ring and a cyclopropylamino group. Compounds containing indole structures are often of interest due to their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid typically involves the following steps:

    Formation of the Indole Ring: This can be achieved through various methods such as the Fischer indole synthesis.

    Introduction of the Cyclopropylamino Group: This step may involve the reaction of the indole derivative with cyclopropylamine under suitable conditions.

    Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of catalysts, specific solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions could target the cyclopropylamino group or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action for 2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid is unique due to the presence of the cyclopropylamino group, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(17)12(15-8-5-6-8)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,12,14-15H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKDAERGQLSGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(C2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid
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2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid
Reactant of Route 3
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid
Reactant of Route 4
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(cyclopropylamino)-2-(1H-indol-3-yl)acetic acid

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